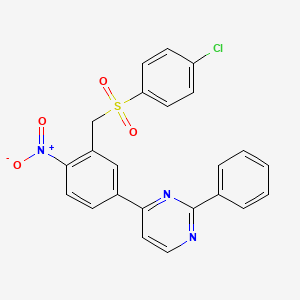![molecular formula C15H16Cl2N4O B3017617 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea CAS No. 2188825-41-2](/img/structure/B3017617.png)
1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea, also known as GSK461364A, is a small molecule inhibitor of polo-like kinase 1 (PLK1) that has been extensively studied for its potential as an anti-cancer agent. PLK1 is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea inhibits the activity of PLK1, a kinase that plays a critical role in cell division. PLK1 is involved in several stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1 activity, this compound disrupts these processes and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to inhibit tumor growth in several animal models of cancer. However, this compound has also been shown to have off-target effects on other kinases, such as Aurora A and B, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea is its specificity for PLK1, which makes it a useful tool for studying the role of PLK1 in cell division and cancer progression. However, the off-target effects of this compound on other kinases may complicate its use in some experiments. In addition, this compound has limited solubility in aqueous solutions, which may make it difficult to use in some assays.
Orientations Futures
Future research on 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea could focus on several areas, including:
1. Development of more potent and selective PLK1 inhibitors.
2. Investigation of the role of PLK1 in cancer progression and the potential of PLK1 inhibitors as anti-cancer agents.
3. Development of combination therapies using this compound and other chemotherapeutic agents.
4. Investigation of the off-target effects of this compound and their potential impact on its therapeutic potential.
5. Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound.
In conclusion, this compound is a small molecule inhibitor of PLK1 that has shown promise as an anti-cancer agent. While further research is needed to fully understand its therapeutic potential, this compound represents a valuable tool for studying the role of PLK1 in cancer progression and cell division.
Méthodes De Synthèse
The synthesis of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea involves several steps, starting with the reaction of 3-chlorophenylethanol with potassium carbonate and 5-chloropyrazin-2-ylmethanol to form the intermediate 1-(3-chlorophenyl)ethyl-5-chloropyrazin-2-ylmethanol. This intermediate is then reacted with methyl isocyanate to form the final product, this compound.
Applications De Recherche Scientifique
1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine.
Propriétés
IUPAC Name |
1-[1-(3-chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-10(11-4-3-5-12(16)6-11)21(2)15(22)20-8-13-7-19-14(17)9-18-13/h3-7,9-10H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLBGIBDCPCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)NCC2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)
![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)



![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
